molecular formula C5H9ClN2 B6360709 C-(1H-Pyrrol-3-yl)-methylamine hydrochloride CAS No. 1955498-33-5

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride

Cat. No.: B6360709
CAS No.: 1955498-33-5
M. Wt: 132.59 g/mol
InChI Key: KZEFEZNMPDEKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride (CAS 1955498-33-5) is a valuable chemical building block in medicinal chemistry and drug discovery. This compound features a pyrrole ring, a privileged scaffold in pharmaceuticals, functionalized with a methylamine group, making it an ideal precursor for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for constructing potential therapeutic agents. Research indicates that structurally similar diarylpyrrole methylamines demonstrate significant activity as serotonin reuptake transporter (SERT) inhibitors, highlighting the potential of this chemical class in neuropharmacology and the development of central nervous system (CNS) active compounds . Furthermore, the pyrrole methylamine motif is a critical component in approved drugs such as Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders . The amine handle allows for further derivatization via reactions like reductive amination, facilitating the exploration of structure-activity relationships (SAR) . With a molecular formula of C5H9ClN2 and a molecular weight of 132.59 g/mol, it is typically supplied as a hydrochloride salt to enhance stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h1-2,4,7H,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFEZNMPDEKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Approaches

Targeted Synthesis of C-(1H-Pyrrol-3-yl)-methylamine hydrochloride

The direct synthesis of this compound typically involves the elaboration of a functional group at the C-3 position of a pyrrole (B145914) precursor. The primary intermediate for these transformations is pyrrole-3-carbaldehyde.

Reductive amination is a highly effective and direct method for synthesizing amines from carbonyl compounds. In the context of this compound, this strategy commences with pyrrole-3-carbaldehyde. The aldehyde is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the primary amine, (1H-Pyrrol-3-yl)methanamine. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Various reducing agents can be employed for this transformation, each with specific advantages concerning reactivity and selectivity. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reagent and reaction conditions is critical to achieving high yields while avoiding over-reduction or side reactions. This approach has been successfully applied to the synthesis of related substituted pyrrole derivatives. rsc.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsKey AdvantagesPotential Considerations
Sodium Borohydride (NaBH₄)Methanolic or ethanolic solution, often at room temperature.Readily available, relatively safe, and effective for many substrates.Can reduce the starting aldehyde if imine formation is slow.
Sodium Cyanoborohydride (NaBH₃CN)Slightly acidic pH (5-6) to promote imine formation.More selective for the imine over the carbonyl group, reducing side reactions.Toxicity of cyanide byproducts.
Catalytic Hydrogenation (H₂/Catalyst)Hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni)."Green" reducing agent with water as the only byproduct; can be highly efficient.Requires specialized equipment for handling hydrogen gas; potential for reduction of the pyrrole ring under harsh conditions.

Pyrrole-3-carbaldehyde serves as a versatile intermediate for various synthetic routes leading to the target amine. scispace.comresearchgate.net The preparation of this key aldehyde can be achieved through methods like the Vilsmeier-Haack formylation of N-protected pyrroles, which allows for regioselective introduction of the formyl group at the C-3 position. researchgate.net

Once obtained, the aldehyde can be converted to the aminomethyl group through several pathways beyond direct reductive amination:

Oxime Formation and Reduction: The aldehyde can be reacted with hydroxylamine (B1172632) (NH₂OH) to form pyrrole-3-carbaldehyde oxime. This oxime intermediate can then be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or dissolving metal reductions.

Other Imine-based Reductions: The aldehyde can be condensed with other nitrogen sources, such as N-sulfinylamines or N-silyl-imines, which can then be reduced and hydrolyzed to yield the final product.

These multi-step approaches provide alternative synthetic handles and may be advantageous for complex substrates where direct reductive amination is problematic.

Alternative synthetic strategies can bypass the pyrrole-3-carbaldehyde intermediate by utilizing other C-3 functionalized precursors. These routes offer flexibility in synthetic design and access to the target compound.

Reduction of Pyrrole-3-carbonitrile: The cyano group of pyrrole-3-carbonitrile can be reduced to an aminomethyl group. Powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation under more forcing conditions are typically required for this transformation.

Reduction of Pyrrole-3-carboxamides: A pyrrole-3-carboxylic acid can be converted to its corresponding primary amide (pyrrole-3-carboxamide) via standard coupling techniques. Subsequent reduction of the amide with reagents like LiAlH₄ or borane (B79455) (BH₃) yields the desired amine.

From Pyrrole-3-carboxylic Acid Esters: The ester can be converted to a hydroxamic acid, which can then undergo a Lossen rearrangement, or it can be reduced to the alcohol, converted to an azide, and then reduced to the amine (a Curtius or Schmidt rearrangement pathway).

Synthetic Transformations for Pyrrole Core Construction (Relevant to the Compound's Scaffold)

The construction of the pyrrole ring itself is a fundamental aspect of synthesizing pyrrole derivatives. Numerous classical and modern methods have been developed to build this important heterocyclic scaffold.

Classical named reactions provide robust and reliable methods for the synthesis of substituted pyrroles from acyclic precursors.

Paal-Knorr Synthesis: This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in The reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. alfa-chemistry.comorganic-chemistry.org

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgthieme-connect.com This method allows for the assembly of highly functionalized pyrroles and has seen modern adaptations, including solid-phase and continuous-flow syntheses. wikipedia.orgthieme-connect.comnih.gov

Knorr Pyrrole Synthesis: The Knorr synthesis involves the condensation of an α-aminoketone with a β-ketoester or other active methylene (B1212753) compound. wikipedia.orgthermofisher.com A significant feature of this method is that the α-aminoketones, which are often unstable, are typically generated in situ from the corresponding ketone via nitrosation followed by reduction. wikipedia.orgthermofisher.com

Table 2: Overview of Classical Pyrrole Syntheses

Synthesis MethodKey ReactantsGeneral DescriptionPrimary Application
Paal-Knorr1,4-Dicarbonyl compound + Amine/AmmoniaA direct condensation-cyclization reaction. wikipedia.orgorganic-chemistry.orgSynthesis of variously substituted pyrroles from accessible diketones.
Hantzschβ-Ketoester + α-Haloketone + Amine/AmmoniaA three-component condensation reaction. wikipedia.orgquimicaorganica.orgAccess to polysubstituted pyrroles with specific substitution patterns.
Knorrα-Aminoketone + β-KetoesterCondensation between an amine-containing ketone and an active methylene compound. wikipedia.orgthermofisher.comPreparation of substituted pyrroles, often with ester or amide functionality. acs.org

Modern organic synthesis has increasingly relied on transition metal catalysis to construct heterocyclic rings under mild conditions and with high efficiency. elsevierpure.com These methods provide powerful alternatives to classical syntheses.

Rhodium (Rh) and Zinc (Zn) Catalysis: Catalytic amounts of rhodium or zinc salts can effectively promote the synthesis of pyrroles from dienyl azides at room temperature. organic-chemistry.orgacs.orgnih.gov This reaction proceeds via the decomposition of the azide, followed by cyclization and aromatization.

Palladium (Pd) Catalysis: Palladium catalysts are used in various C-C and C-N bond-forming reactions that can be sequenced to construct the pyrrole ring. For example, Pd(II)-catalyzed oxidative coupling of N-homoallylic amines with arylboronic acids can lead to polysubstituted pyrroles. organic-chemistry.org

Copper (Cu) Catalysis: Copper-catalyzed multicomponent reactions of aldehydes, amines, and β-nitroalkenes provide efficient access to polysubstituted pyrroles. organic-chemistry.org

Ruthenium (Ru) Catalysis: Ruthenium complexes can catalyze the three-component reaction of ketones, amines, and vicinal diols to furnish substituted pyrroles. organic-chemistry.org

Table 3: Selected Transition Metal-Catalyzed Pyrrole Syntheses

Metal CatalystTypical PrecursorsReaction TypeReference
Rhodium (Rh), Zinc (Zn)Dienyl azidesAzide decomposition and cyclization organic-chemistry.orgacs.orgnih.gov
Palladium (Pd)N-homoallylic amines, Arylboronic acidsOxidative C-C/C-N coupling cascade organic-chemistry.org
Copper (Cu)Aldehydes, Amines, β-NitroalkenesMulticomponent condensation/cyclization organic-chemistry.org
Ruthenium (Ru)Ketones, Amines, Vicinal diolsDehydrogenative three-component cyclization organic-chemistry.org

Multicomponent Reactions (MCRs) for Pyrrole Scaffolds

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly building molecular complexity. orientjchem.org For the synthesis of precursors to this compound, such as pyrrole-3-carbaldehydes, MCRs provide an efficient and convergent approach.

One notable example is the sequential one-pot, three-component synthesis of N-arylpyrrole-3-carbaldehydes. This method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated arylimines, followed by an oxidative aromatization step using 2-iodoxybenzoic acid (IBX). researchgate.netnih.gov This approach is advantageous as it assembles the functionalized pyrrole core in a single pot from readily available starting materials. nih.gov The reaction demonstrates broad substrate scope, tolerating various aromatic and heteroaromatic aldehydes and amines. researchgate.netrsc.org

The general mechanism commences with the formation of an imine from an aromatic aldehyde and an amine. Concurrently, succinaldehyde reacts with the proline catalyst to form an enamine. A subsequent Mannich reaction between the imine and the enamine, followed by cyclization and dehydration, yields a dihydropyrrole intermediate. The final step is the IBX-mediated oxidation to the aromatic pyrrole-3-carbaldehyde. nih.gov The aldehyde group at the C3 position is then poised for conversion to the aminomethyl group of the target compound through methods like reductive amination.

Below is a table summarizing representative examples of this multicomponent approach for the synthesis of pyrrole-3-carbaldehyde precursors.

EntryAldehydeAmineCatalyst/OxidantConditionsYield (%)Reference
1BenzaldehydeAnilineL-Proline / IBXDMSO, rt, 12h82 nih.gov
24-ChlorobenzaldehydeAnilineL-Proline / IBXDMSO, rt, 12h85 nih.gov
34-Methoxybenzaldehyde4-MethoxyanilineL-Proline / IBXDMSO, rt, 14h78 nih.gov
4Thiophene-2-carbaldehydeAnilineL-Proline / IBXDMSO, rt, 14h71 nih.gov

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent another cornerstone of modern synthetic chemistry for the construction of heterocyclic systems like pyrroles. These methods involve the formation of the pyrrole ring through the concerted or stepwise combination of molecular fragments.

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition is a particularly powerful strategy. The Van Leusen pyrrole synthesis, for instance, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon which reacts with electron-deficient alkenes. nih.gov This reaction proceeds via a base-mediated formation of a carbanion from TosMIC, which then undergoes a Michael addition to an activated alkene. Subsequent intramolecular cyclization and elimination of the tosyl group yields the pyrrole ring. nih.gov To synthesize a precursor for this compound, an α,β-unsaturated nitrile could serve as the dienophile, directly installing a nitrile group at the C3 position, which can be readily reduced to the required aminomethyl group.

Another relevant [3+2] cycloaddition involves the reaction of arylideneaminopyrroles with benzyne, generated in situ. This reaction leads to the formation of fused pyrrole systems, demonstrating the versatility of cycloaddition strategies in elaborating pyrrole scaffolds. nih.gov

Annulation Reactions: Annulation strategies build the pyrrole ring onto an existing molecular framework. A palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines offers a one-pot synthesis of highly substituted pyrroles. mdpi.com This cascade reaction involves enamine formation followed by an aza-Wacker-type cyclization, with molecular oxygen often serving as the terminal oxidant. mdpi.com By choosing appropriate starting materials, this method can be adapted to introduce a functional handle at the C3 position.

The following table presents examples of cycloaddition and annulation reactions for the synthesis of functionalized pyrroles that are precursors to the target compound.

EntryReaction TypeKey ReactantsCatalyst/ConditionsProductYield (%)Reference
1[3+2] CycloadditionTosMIC, AcrylonitrileNaH, Ether/DMSO1H-Pyrrole-3-carbonitrile(Varies) nih.gov
2[4+1] Annulation2-(prop-1-en-2-yl)pentane-2,4-dione, BenzylaminePd(TFA)₂, O₂1-benzyl-2,4,5-trimethyl-1H-pyrrole85 mdpi.com
3Diels-Alder(E)-3-(1H-pyrrol-2-yl)acrylate, N-PhenylmaleimideXylene, 150 °CFused Pyrrolo[3,4-e]indole(Varies) nih.gov

Green Chemistry Approaches in Pyrrole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to pyrrole synthesis. bohrium.comrsc.org These approaches often involve the use of alternative energy sources, environmentally benign solvents, and reusable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.com The Paal-Knorr synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can be significantly expedited using microwave heating. acs.orgmdpi.com This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. mdpi.com For instance, the synthesis of 3,4-disubstituted pyrroles can be achieved in minutes under microwave irradiation. acs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. growingscience.comresearchgate.net The synthesis of polysubstituted pyrroles has been successfully demonstrated under ultrasonic irradiation, often under solvent-free conditions or in green solvents like water. growingscience.comresearchgate.net

Use of Green Solvents and Catalysts: Replacing volatile organic compounds with greener alternatives like water or ionic liquids is a key tenet of green chemistry. The Paal-Knorr reaction has been successfully performed in water, often facilitated by surfactants or water-tolerant Lewis acids. orientjchem.org Ionic liquids (ILs) have also been employed as both catalysts and recyclable reaction media for pyrrole synthesis. znaturforsch.comresearchgate.net Their negligible vapor pressure and high thermal stability make them attractive alternatives to traditional solvents. Furthermore, the development of heterogeneous, reusable catalysts, such as clay-based catalysts (e.g., montmorillonite (B579905) KSF), aligns with green chemistry principles by simplifying product purification and minimizing waste. bohrium.com

The table below showcases various green chemistry approaches for the synthesis of substituted pyrroles.

EntryGreen ApproachReactionReactantsConditionsYield (%)Reference
1MicrowavePiloty-RobinsonHydrazine, Propanal, Benzoyl ChloridePyridine, MW, 180 °C, 30-60 min50-70 acs.org
2UltrasoundPaal-Knorr2,5-Hexanedione, AnilineZrCl₄, Solvent-free, Ultrasound95 growingscience.com
3Green SolventPaal-Knorr2,5-Hexanedione, Aniline[bmim]HSO₄ (Ionic Liquid), 80 °C94 znaturforsch.comresearchgate.net
4Solvent-freePaal-Knorr2,5-Hexanedione, BenzylamineNone, Stirring, rt98 rsc.org
5Green CatalystPaal-Knorr2,5-Hexanedione, AnilineMontmorillonite KSF claySolvent-free, rt(High)

Chemical Reactivity and Transformation Studies of C 1h Pyrrol 3 Yl Methylamine Hydrochloride

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is a π-excessive five-membered heterocycle. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, which significantly increases the electron density of the ring carbons, making them highly susceptible to electrophilic attack. libretexts.org This inherent reactivity makes the pyrrole nucleus a focal point for various chemical transformations.

Pyrrole undergoes electrophilic aromatic substitution (EAS) more readily than benzene, often requiring milder reaction conditions to prevent polymerization or polysubstitution. libretexts.orgpearson.com In an unsubstituted pyrrole ring, electrophilic attack preferentially occurs at the C2 (α) position. This preference is attributed to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during C2 attack, which can be delocalized over three atoms, compared to the two atoms involved in C3 (β) attack. onlineorganicchemistrytutor.comlibretexts.org

For 3-substituted pyrroles, such as C-(1H-Pyrrol-3-yl)-methylamine, the directing effect of the existing substituent must be considered. The aminomethyl group (-CH₂NH₂) is generally considered an activating, ortho-, para-directing group in traditional aromatic systems. In the context of the pyrrole ring, this would correspond to positions 2 and 5 (ortho) and position 4 (para). Therefore, electrophilic substitution is expected to be directed primarily to the C2 and C5 positions, which are electronically activated by both the ring nitrogen and the C3 substituent.

Studies on other 3-substituted pyrroles support this pattern. For instance, the Friedel-Crafts isopropylation and bromination of methyl 3-pyrrolecarboxylate and 3-acetylpyrrole (B85711) result in almost exclusive substitution at the C5 position. researchgate.net The presence of an electron-withdrawing group at C2, however, can direct incoming electrophiles to the C4 position. researchgate.net Given the activating nature of the aminomethyl group, substitution on C-(1H-Pyrrol-3-yl)-methylamine is anticipated to favor the C2 and C5 positions.

Table 1: Predicted Electrophilic Aromatic Substitution Patterns for C-(1H-Pyrrol-3-yl)-methylamine

Reaction Type Reagents Predicted Major Product(s)
Nitration HNO₃/H₂SO₄ (mild conditions) 2-Nitro-3-(aminomethyl)-1H-pyrrole & 5-Nitro-3-(aminomethyl)-1H-pyrrole
Halogenation Br₂ in Dioxane 2-Bromo-3-(aminomethyl)-1H-pyrrole & 2,5-Dibromo-3-(aminomethyl)-1H-pyrrole
Friedel-Crafts Acylation Acetic Anhydride (B1165640)/SnCl₄ 2-Acetyl-3-(aminomethyl)-1H-pyrrole

This table is based on established reactivity patterns of substituted pyrroles. pearson.comresearchgate.net

The nitrogen atom in the pyrrole ring possesses a hydrogen atom that can be removed by a base, a process known as N-deprotonation. This generates the pyrrolide anion, a potent nucleophile. The resulting anion can then react with various electrophiles, most commonly in N-alkylation reactions. researchgate.net

The N-alkylation of C-(1H-Pyrrol-3-yl)-methylamine would first require the deprotonation of the pyrrole nitrogen using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting pyrrolide can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-alkylated product. It is crucial to select a base that is strong enough to deprotonate the pyrrole N-H (pKa ≈ 17) without significantly affecting the methylamine (B109427) side chain, or to use a protecting group strategy for the side-chain amine.

Ionic liquids have also been employed as effective media for the highly regioselective N-substitution of pyrrole with alkyl halides and sulfonyl chlorides, offering an alternative to traditional solvent systems. organic-chemistry.org

Table 2: General Conditions for N-Alkylation of Pyrrole Derivatives

Alkylating Agent Base Solvent General Outcome
Alkyl Halide (R-X) NaH, KH, K₂CO₃ DMF, THF, Acetonitrile N-Alkyl Pyrrole
Sulfonyl Chloride (R-SO₂Cl) K₂CO₃, Et₃N DMF, CH₂Cl₂ N-Sulfonyl Pyrrole

Data compiled from studies on general pyrrole N-alkylation. organic-chemistry.org

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. libretexts.org Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products, including polymers (polypyrrole), ring-opened compounds, or dearomatized species like pyrrolinones. researchgate.net Common oxidants include peroxides, singlet oxygen, and ferric chloride. researchgate.net

The oxidation of pyrrole itself often leads to polymerization, forming a dark, insoluble material known as polypyrrole. researchgate.netpharmaguideline.com For substituted pyrroles like C-(1H-Pyrrol-3-yl)-methylamine, the reaction can be more complex. Metabolic studies of drugs containing a pyrrole moiety have indicated that oxidative pathways can involve ring-opening, leading to the formation of various metabolites. nih.gov The presence of the aminomethyl side chain may influence the regioselectivity of the oxidation and the stability of the resulting products. Controlled oxidation could potentially yield functionalized products like 5-hydroxy-pyrrol-2-ones, but preventing polymerization remains a significant synthetic challenge.

Reactivity of the Methylamine Side Chain

The primary amine of the methylamine side chain is a key site of reactivity, behaving as a typical nucleophile and base. This allows for a wide array of chemical transformations.

The lone pair of electrons on the nitrogen atom of the methylamine group readily attacks electrophilic centers. This nucleophilicity is the basis for common transformations such as acylation and sulfonylation.

Acylation: Reaction with acylating agents like acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base (e.g., triethylamine, pyridine) converts the primary amine into a secondary amide. For example, treatment with acetic anhydride would yield N-((1H-pyrrol-3-yl)methyl)acetamide. pharmaguideline.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (RSO₂Cl), such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a sulfonamide. This reaction is fundamental in the synthesis of many pharmaceutical compounds. researchgate.net

These transformations are generally high-yielding and are often used to protect the amine group or to introduce new functional moieties.

Table 3: Common Amine Functional Group Transformations

Transformation Reagent Class Example Reagent Product Type
Acylation Acid Anhydride Acetic Anhydride Secondary Amide
Acylation Acid Chloride Benzoyl Chloride Secondary Amide
Sulfonylation Sulfonyl Chloride p-Toluenesulfonyl Chloride Sulfonamide

The primary amine of C-(1H-Pyrrol-3-yl)-methylamine can participate in various carbon-nitrogen bond-forming reactions. These coupling reactions are essential for building more complex molecular architectures.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or iminium ion), which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to form a more substituted amine. This is a powerful method for N-alkylation.

Paal-Knorr Pyrrole Synthesis: While the starting material is already a pyrrole, the primary amine can be used as a component in other heterocycle syntheses. For instance, it can react with 1,4-dicarbonyl compounds in a Paal-Knorr-type reaction to form N-substituted pyrroles, tethering a new pyrrole ring to the existing one. wikipedia.orgacs.org

Multicomponent Reactions: Primary amines are frequently used as key components in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.net C-(1H-Pyrrol-3-yl)-methylamine could serve as the amine component in reactions like the Ugi or Passerini reactions (after conversion to an isocyanide) or in the synthesis of diverse heterocyclic libraries. rsc.org

Transition Metal-Catalyzed Coupling: Reactions such as the Buchwald-Hartwig amination could potentially couple the amine with aryl halides, although this is more commonly applied to form aryl amines rather than alkyl amines. Copper-catalyzed aerobic oxidative coupling with diols is another modern method for forming N-substituted pyrroles. organic-chemistry.org

These coupling strategies highlight the versatility of the methylamine side chain in synthetic organic chemistry, enabling its incorporation into a wide range of larger and more complex molecules.

Iminium Ion Chemistry and Subsequent Reductions

The primary amine functionality of C-(1H-Pyrrol-3-yl)-methylamine hydrochloride is a key locus for chemical transformations, particularly for the formation of imines and their corresponding iminium ions. This reactivity is central to the process of reductive amination, a powerful method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org

The general process begins with the condensation of the primary amine with an aldehyde or a ketone. In the case of C-(1H-Pyrrol-3-yl)-methylamine, this reaction would yield a pyrrole-substituted imine. The reaction is typically reversible and often catalyzed by acid. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine.

Once the imine is formed, it can be protonated by the acidic medium (or the hydrochloride salt of the starting material itself can provide the acidic environment) to generate a highly electrophilic iminium ion. This iminium ion is a key intermediate that is readily susceptible to nucleophilic attack by a reducing agent. youtube.com

Subsequent reduction of the iminium ion yields a secondary or tertiary amine, depending on the nature of the starting carbonyl compound. A variety of reducing agents can be employed for this step, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone, allowing for a one-pot reductive amination process. youtube.com

A practical example of the reduction of a C=N bond adjacent to a pyrrole ring was demonstrated in the synthesis of a small molecular cage composed of three aminomethyl pyrroles. In this work, an iminopyrrole analogue was successfully reduced using sodium borohydride (NaBH₄) to yield the corresponding aminomethyl pyrrole cage, confirming the feasibility of this reduction in a related system. koreascience.kr

Scheme 1: General Reductive Amination Pathway for C-(1H-Pyrrol-3-yl)-methylamine

Step 1: Imine Formation (1H-Pyrrol-3-yl)-CH₂-NH₂ + R¹(C=O)R² ⇌ (1H-Pyrrol-3-yl)-CH₂-N=CR¹R² + H₂O

Step 2: Iminium Ion Formation (1H-Pyrrol-3-yl)-CH₂-N=CR¹R² + H⁺ ⇌ [(1H-Pyrrol-3-yl)-CH₂-NH=CR¹R²]⁺

Step 3: Reduction [(1H-Pyrrol-3-yl)-CH₂-NH=CR¹R²]⁺ + [H⁻] → (1H-Pyrrol-3-yl)-CH₂-NH-CHR¹R²

This sequence allows for the elaboration of the aminomethyl side chain, providing access to a diverse range of N-substituted pyrrole derivatives.

Reactant 1Reactant 2 (Carbonyl)Key IntermediateReducing AgentProduct Type
C-(1H-Pyrrol-3-yl)-methylamineAldehyde (RCHO)Iminium IonNaBH₃CN, NaBH₄N-substituted secondary amine
C-(1H-Pyrrol-3-yl)-methylamineKetone (R₂C=O)Iminium IonNaBH₃CN, NaBH₄N-substituted tertiary amine

Another important reaction involving iminium ion chemistry is the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the aromatic ring. While C-(1H-Pyrrol-3-yl)-methylamine is not a β-arylethylamine, analogous intramolecular cyclizations could be envisioned if the pyrrole nitrogen or another position on the pyrrole ring were appropriately tethered to a nucleophile.

Skeletal Rearrangements and Molecular Editing Strategies

The field of synthetic organic chemistry has seen significant advances in the development of skeletal rearrangements and molecular editing strategies to modify the core structure of heterocyclic compounds. acs.orgnih.gov These methods offer the potential to transform the pyrrole ring of this compound into other heterocyclic systems or to introduce new substitution patterns that are not accessible through traditional methods.

One such strategy is "skeletal recasting," which has been used to convert simple pyrroles into fully substituted pyrroles. nih.gov This method involves the reaction of a pyrrole with an azoalkene in the presence of an acid catalyst, leading to a dearomatization-rearomatization sequence that incorporates structural elements from the azoalkene into the final pyrrole product. nih.gov

Another approach to molecular editing involves the conversion of pyrroles into benzenes or naphthalenes. bohrium.comnih.gov This transformation has been achieved through a sequence involving a Diels-Alder reaction of an N-protected pyrrole with an alkyne, followed by deprotection, nitrosylation, and cheletropic extrusion of N₂O. nih.gov

While these strategies are powerful, their applicability to this compound is not straightforward. A significant consideration is the presence of the basic aminomethyl substituent. Many skeletal rearrangement and molecular editing reactions employ acid catalysts, which would protonate the primary amine. This protonation could alter the electronic properties of the pyrrole ring and potentially inhibit the desired transformation. Furthermore, the aminomethyl group could act as a competing nucleophile or ligand for any metal catalysts involved in the reaction sequence.

For instance, the skeletal recasting strategy relies on an acid-promoted nucleophilic attack of the pyrrole on the azoalkene. nih.gov The protonation of the aminomethyl group might deactivate the pyrrole ring towards this initial step. Similarly, strategies that require N-protection of the pyrrole would necessitate an additional synthetic step, and the deprotection conditions would need to be compatible with the aminomethyl group.

StrategyGeneral TransformationPotential Applicability to this compoundKey Challenges
Skeletal RecastingSimple Pyrrole → Fully Substituted PyrrolePotentially applicable, but may require N-protection.Acid catalysis may be complicated by the basic side chain.
Pyrrole to Benzene/NaphthalenePyrrole → Aromatic CarbocycleLikely requires N-protection and subsequent deprotection.Compatibility of the reaction sequence with the aminomethyl group is uncertain.
Ciamician-Dennstedt RearrangementPyrrole → 3-HalopyridineApplicable to the pyrrole core.Reaction conditions (strong base, haloform) may lead to side reactions with the aminomethyl group.
Dimroth RearrangementN-Substituted Heterocycle → Rearranged N-HeterocycleNot directly applicable to the pyrrole core itself without prior modification.Requires specific substitution patterns not present in the starting material.

Mechanistic Investigations and Theoretical Chemistry

Reaction Mechanisms in C-(1H-Pyrrol-3-yl)-methylamine hydrochloride Synthesis

The synthesis of this compound involves critical steps that dictate the formation of the pyrrole (B145914) core and the subsequent introduction of the methylamine (B109427) side chain. Understanding these mechanisms is crucial for optimizing reaction conditions and yields.

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds. In the context of this compound, this process typically starts from a pyrrole-3-carboxaldehyde derivative. The reaction transforms the carbonyl group into an amine via an imine intermediate. wikipedia.orglibretexts.org

The process unfolds in two main stages:

Imine Formation: The reaction is initiated by the nucleophilic attack of an amine (in this case, typically ammonia (B1221849) or a primary amine) on the electrophilic carbonyl carbon of the pyrrole-3-carboxaldehyde. This addition forms a hemiaminal intermediate. The reaction is generally favored under weakly acidic conditions, which protonates the carbonyl oxygen, enhancing its electrophilicity without fully protonating the amine nucleophile. masterorganicchemistry.com The hemiaminal then undergoes dehydration, eliminating a water molecule to form an imine (or Schiff base). wikipedia.org

Reduction of the Imine: The newly formed imine is then reduced to the corresponding amine. This reduction step is what characterizes the process as "reductive" amination. A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is also a widely used method, especially in industrial settings, and is considered a green chemistry approach. wikipedia.org

The final step in the synthesis of the target compound is the formation of the hydrochloride salt, which is achieved by treating the amine with hydrochloric acid. This protonates the basic nitrogen atom of the methylamine group, forming the stable salt.

A summary of common reducing agents used in reductive amination is presented in the table below.

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄) A common and relatively mild reducing agent.
Sodium Cyanoborohydride (NaBH₃CN) Selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Another selective and mild reducing agent.
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) An efficient method often used in industrial processes; considered environmentally friendly. wikipedia.org

Several classical and modern methods for pyrrole synthesis are noteworthy:

Paal-Knorr Synthesis: This is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.com The reaction is typically catalyzed by an acid.

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org Zinc and acetic acid are often used as catalysts. wikipedia.org

Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-haloketone or aldehyde with a β-ketoester and ammonia or a primary amine. pharmaguideline.com

Modern Catalytic Methods: Contemporary organic synthesis has seen the development of various transition metal-catalyzed approaches to pyrrole formation. These methods often offer higher efficiency and broader substrate scope. For instance, catalysts based on manganese, ruthenium, palladium, and iron have been employed for the synthesis of substituted pyrroles. organic-chemistry.org Cobalt catalysts have been used in cascade reactions starting from nitroarenes to produce pyrroles. nih.gov Zinc iodide and rhodium compounds have been shown to catalyze the formation of pyrroles from dienyl azides. organic-chemistry.org

Synthesis MethodKey ReactantsTypical Catalysts/Reagents
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Ammonia/Primary amineAcid catalysts pharmaguideline.com
Knorr Pyrrole Synthesis α-Amino-ketone, β-KetoesterZinc, Acetic acid wikipedia.org
Hantzsch Synthesis β-Haloketone, β-Ketoester, Ammonia/Primary amineBase pharmaguideline.com
Transition Metal-Catalyzed Varies (e.g., Dienyl azides, Diols and amines)Mn, Ru, Pd, Fe, Co, Zn, Rh complexes organic-chemistry.orgnih.govorganic-chemistry.org

Computational and Quantum Chemical Studies

Computational and quantum chemical studies provide invaluable insights into the molecular properties of this compound that are often difficult to probe experimentally. These theoretical approaches can elucidate electronic structure, predict reaction energetics, and describe intermolecular forces.

The pyrrole ring is a five-membered aromatic heterocycle. Its aromaticity is a key feature influencing its reactivity and stability. According to Hückel's rule, a planar, cyclic, conjugated system with (4n + 2) π-electrons will be aromatic. Pyrrole fits this description perfectly. wikipedia.org Each of the four carbon atoms contributes one p-orbital and one π-electron, while the sp2-hybridized nitrogen atom contributes its lone pair of electrons (two π-electrons) to the π-system. libretexts.orglibretexts.org This results in a total of six π-electrons delocalized across the five-membered ring, fulfilling the (4n + 2) rule where n=1. libretexts.orgpressbooks.pub

This delocalization of the nitrogen lone pair into the ring has several important consequences:

It imparts significant aromatic stability to the pyrrole ring.

It increases the electron density at the carbon atoms of the ring, making pyrrole more susceptible to electrophilic substitution than benzene.

It reduces the basicity of the nitrogen atom, as its lone pair is involved in the aromatic system.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to visualize the molecular orbitals and map the electron density distribution, confirming the delocalized nature of the π-system. The relative aromaticity of pyrrole compared to other five-membered heterocycles like furan (B31954) and thiophene (B33073) can also be assessed computationally, with the order generally being thiophene > pyrrole > furan. pharmaguideline.com This trend is related to the electronegativity of the heteroatom and its ability to delocalize its lone pair into the ring. pharmaguideline.com

Computational chemistry allows for the detailed investigation of reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. For the synthesis of this compound, theoretical studies can model the reductive amination pathway.

By mapping the potential energy surface, chemists can:

Determine the activation energies for key steps, such as imine formation and its subsequent reduction.

Identify the rate-determining step of the reaction.

Analyze the geometry of transition states to understand the structural changes that occur during the reaction.

For example, DFT calculations can be used to model the nucleophilic attack of the amine on the carbonyl group, the subsequent dehydration to form the imine, and the hydride transfer from the reducing agent to the imine carbon. These calculations can help in understanding why certain reducing agents are more effective or selective than others. Studies on the isomerization of pyrrole have demonstrated the use of DFT to investigate potential energy surfaces and identify transition states and intermediates. acs.org This type of analysis provides a powerful tool for optimizing reaction conditions and designing more efficient synthetic routes.

In the solid state, the structure and properties of this compound are significantly influenced by intermolecular forces, particularly hydrogen bonding. The hydrochloride salt contains a protonated aminium group (-CH2NH3+) and a chloride anion (Cl-).

The primary hydrogen bond donors in the structure are the N-H protons of the pyrrole ring and the aminium group. The primary hydrogen bond acceptor is the chloride anion. This leads to the formation of a network of hydrogen bonds. Specifically, strong N-H···Cl hydrogen bonds are expected between the aminium group and the chloride ion. nih.gov The pyrrole N-H can also participate in hydrogen bonding with the chloride ion.

These hydrogen bonding interactions are crucial in determining the crystal lattice structure and can influence physical properties such as melting point and solubility. Quantum chemical calculations can be used to model these interactions, providing information on:

Bond Strengths: The energy of the hydrogen bonds can be calculated.

Geometries: The ideal bond lengths and angles for the hydrogen bonds can be predicted. semanticscholar.org

Electronic Effects: The influence of hydrogen bonding on the electron density distribution within the molecule can be analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

Studies on similar systems, such as pyrazolium (B1228807) hydrochlorides, have shown that the chloride anion effectively participates in hydrogen bonding with the protonated heterocyclic moiety. nih.govnih.gov Theoretical investigations into the hydrogen bonding between pyrrole and hydrogen halides have also been performed, providing a basis for understanding the interactions in the hydrochloride salt. researchgate.net

Advanced Applications in Chemical Sciences

Role as a Versatile Chemical Building Block

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride, by virtue of its bifunctional nature, serves as a highly valuable and versatile building block in synthetic organic chemistry. The molecule incorporates a reactive primary amine on a methyl substituent and a pyrrole (B145914) ring, a privileged heterocyclic scaffold. This combination of a nucleophilic amine and an aromatic heterocycle, which itself possesses specific reactivity patterns, allows for the strategic construction of a wide array of more complex molecules. The hydrochloride salt form enhances the compound's stability and handling properties without impeding the reactivity of the parent amine, which can be readily liberated under basic conditions.

The primary amine functionality of (1H-Pyrrol-3-yl)methanamine is a key handle for introducing molecular diversity. It can readily undergo a variety of classical amine reactions, including acylation to form amides, alkylation to yield secondary and tertiary amines, and condensation with carbonyl compounds to produce imines. These transformations allow for the attachment of a virtually limitless range of substituents, thereby modifying the molecule's physical, chemical, and biological properties.

A significant industrial application demonstrating its role as a precursor is in the synthesis of Vonoprazan, a potassium-competitive acid blocker. In a patented synthetic route, a related intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, is reduced to the corresponding primary amine, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-methanamine. google.com This primary amine is then converted to the desired N-methyl secondary amine via reductive amination, a process involving condensation with an aldehyde followed by reduction. google.com This specific conversion highlights how the C-(1H-pyrrol-3-yl)-methylamine core serves as a crucial penultimate intermediate, enabling the facile introduction of the N-methyl group essential for the final drug's activity. google.com

Table 1: Diversification Reaction from a Pyrrole-3-methanamine Intermediate

Step Reactants Reaction Type Product
1 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, H₂, Pd/C Nitrile Reduction 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-methanamine

This table illustrates a synthetic pathway where a primary amine on the pyrrole scaffold is transformed into a secondary amine, demonstrating the utility of the methanamine group as a point for diversification. google.com

The concept of a molecular scaffold is central to modern medicinal chemistry, where a core structure is systematically decorated with various functional groups to optimize interactions with a biological target. The pyrrole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to present substituents in a well-defined three-dimensional arrangement. nih.gov

C-(1H-Pyrrol-3-yl)-methylamine provides a robust scaffold for the rational design of complex molecules. The pyrrole ring acts as a relatively rigid platform, while the aminomethyl linker offers a flexible attachment point for other pharmacophoric elements. The development of Vonoprazan serves as a prime example of rational drug design utilizing this scaffold. wipo.int The architecture of the final molecule is built around the central pyrrole ring, with each substituent strategically placed:

The Pyrrole Core: Provides the fundamental heterocyclic structure.

The C3-Methylamine Group: Acts as a linker and is modified to a secondary amine, a common feature in many bioactive molecules. google.com

The N1-Pyridylsulfonyl Group: A key component designed to interact with the target protein. wipo.int

The C5-Fluorophenyl Group: Another crucial substituent for optimizing binding affinity and pharmacokinetic properties. wipo.int

This modular design approach, starting from a core scaffold like (1H-Pyrrol-3-yl)methanamine, allows chemists to systematically explore the chemical space around a target, leading to the discovery of potent and selective therapeutic agents. cresset-group.com

Applications in Advanced Materials Science

The pyrrole moiety is the fundamental repeating unit of polypyrrole, one of the most extensively studied and utilized conducting polymers. The ability to introduce functional groups onto the pyrrole monomer before polymerization is a powerful strategy for tuning the properties of the resulting material. C-(1H-Pyrrol-3-yl)-methylamine is a functionalized monomer that holds significant potential for creating advanced materials with tailored properties.

Polypyrrole is typically synthesized via oxidative polymerization, which can be achieved either chemically or electrochemically. During electropolymerization, monomer units are oxidized at an electrode surface to form radical cations, which then couple to build the polymer chain. The presence of the aminomethyl group on the pyrrole ring is expected to influence this process and the final polymer's characteristics.

While studies on the direct polymerization of (1H-Pyrrol-3-yl)methanamine are not widely reported, research on similarly functionalized pyrrole monomers demonstrates the feasibility of this approach. For instance, pyrrole derivatives with amide-containing side chains have been successfully electropolymerized. researchgate.net It is anticipated that (1H-Pyrrol-3-yl)methanamine can be similarly polymerized to form poly(C-(1H-pyrrol-3-yl)-methylamine). The resulting polymer would feature pendant aminomethyl groups along the conductive polypyrrole backbone. These amine groups could serve several purposes:

Improved Solubility: The polar amine groups could enhance the polymer's solubility in protic solvents, improving its processability.

Post-Polymerization Modification: The primary amines act as reactive sites for grafting other molecules onto the polymer surface, creating functional materials for sensors or biocompatible coatings.

Doping and Charge Transport: The amine groups can be protonated, influencing the doping level and charge transport properties of the polymer.

These features make C-(1H-Pyrrol-3-yl)-methylamine a promising precursor for creating functional organic electronic materials for applications ranging from antistatic coatings to chemical sensors.

Organic semiconducting materials are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is critically dependent on the electronic properties of the materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Introducing electron-donating or electron-withdrawing groups onto a conjugated polymer backbone is a standard method for tuning these energy levels. The aminomethyl group is an electron-donating group, which, when incorporated into a polypyrrole chain, would be expected to raise the HOMO energy level of the polymer. This modification can improve charge injection from the anode in an electronic device and alter the material's optical absorption spectrum.

Furthermore, the pendant amine groups in poly((1H-pyrrol-3-yl)-methylamine) could provide specific functionalities within a device structure. For example, they could form hydrogen bonds with adjacent layers or interact with metal oxide surfaces, potentially improving interfacial contact and device stability. This ability to synthetically tune electronic properties and introduce interactive functional groups makes polymers derived from C-(1H-Pyrrol-3-yl)-methylamine interesting candidates for investigation in next-generation organic optoelectronic devices.

Contributions to Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The design of molecules capable of self-assembly into ordered, functional architectures is a key goal in this field. C-(1H-Pyrrol-3-yl)-methylamine is exceptionally well-suited for applications in supramolecular chemistry and crystal engineering due to its multiple hydrogen bond donor and acceptor sites.

The molecule possesses distinct sites capable of engaging in hydrogen bonding:

Pyrrole N-H Group: A classic hydrogen bond donor.

Amine -NH₂ Group: Contains two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor site (the nitrogen lone pair).

This array of functional groups allows the molecule to form extensive and robust one-, two-, or three-dimensional hydrogen-bonded networks. For example, molecules could link into chains via N-H···N interactions between the amine groups of adjacent molecules. These chains could then be cross-linked into sheets or more complex architectures through hydrogen bonds involving the pyrrole N-H group. The specific arrangement, or "motif," would be dictated by the molecule's conformation and the crystallization conditions. The ability to form such predictable, ordered structures is fundamental for designing molecular crystals with specific properties, such as nonlinear optical activity or specific host-guest capabilities.

Table 2: Potential Hydrogen Bonding Sites in C-(1H-Pyrrol-3-yl)-methylamine

Site Type Function
Pyrrole N-H Proton Donor
Amine N-H (x2) Proton Donor

This table summarizes the functional groups on the molecule that can participate in the formation of supramolecular assemblies through hydrogen bonding.

Design of Anion Receptors and Recognition Systems

The pyrrole moiety, a fundamental component of this compound, is a well-established building block in the design of anion receptors and recognition systems. The pyrrole N-H group is a proficient hydrogen bond donor, enabling it to form stable complexes with various anions. This interaction is central to the field of supramolecular chemistry, where researchers aim to create synthetic receptors that can selectively bind to specific anions, mimicking biological recognition processes. nih.gov

The design of these receptors often involves the strategic placement of multiple pyrrole units to create a pre-organized cavity that complements the size, shape, and charge of the target anion. Both macrocyclic and acyclic structures incorporating pyrrole have been developed. Macrocyclic systems, such as calix mdpi.compyrroles, demonstrate high affinity and selectivity for certain anions due to the cooperative effect of multiple N-H bonds pointing into a central cavity. rsc.org Acyclic receptors, while often exhibiting more conformational flexibility, can be designed to wrap around an anion, also achieving effective binding. bath.ac.uk

The aminomethyl group at the 3-position of the pyrrole ring in this compound provides a crucial point for functionalization. This amine can be readily modified to incorporate the pyrrole unit into larger, more complex receptor architectures. For instance, it can be reacted with dicarboxylic acids or other linking units to synthesize multipyrrolic receptors. The protonated ammonium (B1175870) group in the hydrochloride salt can also participate in electrostatic interactions with anions, further enhancing the binding affinity.

The effectiveness of a pyrrole-based receptor is highly dependent on the nature of the anion. Anions with high charge density and a propensity for hydrogen bonding, such as fluoride (B91410) (F⁻), chloride (Cl⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), are often strongly bound. nih.gov The binding event can be detected through various analytical techniques, including NMR spectroscopy, UV-vis spectroscopy, and fluorescence spectroscopy, where changes in the spectral properties of the receptor upon anion complexation are observed. This sensing capability is a key application of these recognition systems. nih.gov

Table 1: Examples of Anion Binding by Pyrrole-Based Receptors

Receptor TypeTarget Anion(s)Key Interactions
Calix mdpi.compyrroleHalides (F⁻, Cl⁻, Br⁻)Multiple N-H···anion hydrogen bonds
Prodigiosin (natural tripyrrolic)Chloride (Cl⁻)N-H···anion hydrogen bonds, ion-pair transport
Dipyrromethane derivativesCarboxylates, PhosphatesN-H···anion hydrogen bonds
Guanidiniocarbonyl pyrroleOxoanionsN-H···anion hydrogen bonds, guanidinium-anion interactions

Self-Assembly Processes and Molecular Organization

The structural features of this compound make it a candidate for participation in self-assembly processes and the formation of organized molecular structures. Self-assembly is a process where molecules spontaneously arrange themselves into ordered structures through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

The pyrrole N-H group and the aminomethyl group are both capable of forming strong hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The presence of the hydrochloride provides a positively charged ammonium center and a chloride counter-ion, introducing the potential for electrostatic interactions to play a significant role in the self-assembly process.

Furthermore, in solution, amphiphilic pyrrole derivatives can self-assemble into micelles, vesicles, or other supramolecular aggregates. The ability to functionalize the aminomethyl group of this compound with long alkyl chains could impart such amphiphilic character, leading to the formation of these organized structures in aqueous or organic media. These aggregates can encapsulate guest molecules, acting as nanoreactors or delivery systems.

Role in Supramolecular Catalysis

While direct evidence for this compound as a supramolecular catalyst is not extensively documented, its structural motifs suggest a potential role in this field. Supramolecular catalysis involves the use of a receptor-like molecule (the catalyst) to bind reactants and facilitate a chemical reaction within the resulting complex. The catalyst operates by creating a microenvironment that stabilizes the transition state of the reaction, thus accelerating it.

A supramolecular catalyst based on this compound could be designed to bind a specific substrate through hydrogen bonding to the pyrrole N-H and electrostatic interactions with the ammonium group. Once the substrate is bound within the catalyst's cavity, a reactive group on the catalyst or the altered electronic environment within the cavity could promote the desired chemical transformation.

The synthesis of polyfunctionalized pyrrole derivatives has itself been achieved through supramolecular catalysis, highlighting the synergy between pyrroles and this catalytic approach. tandfonline.comfigshare.com For example, reactions can be carried out in aqueous media using cyclodextrins as supramolecular hosts, which encapsulate the reactants and facilitate their reaction to form the pyrrole ring. tandfonline.com This indicates that the pyrrole structure is compatible with and can be the target of supramolecular catalytic systems.

Utility in Catalysis

Development of Pyrrole-Based Ligands and Catalysts

This compound serves as a valuable precursor for the synthesis of a wide array of pyrrole-based ligands and catalysts. The pyrrole ring is a common scaffold in coordination chemistry, and its derivatives are used to create ligands for various metal-catalyzed reactions. The aminomethyl group at the 3-position is a convenient handle for incorporating the pyrrole moiety into more complex ligand frameworks.

One of the most common methods for synthesizing substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). pharmaguideline.com While this compound is already a pyrrole, its amine functionality can be used to further react and build larger molecular structures. For example, it can be used in the synthesis of Schiff base ligands by condensation with aldehydes or ketones. These Schiff base ligands, containing the pyrrole unit, can then be complexed with various transition metals to form active catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.

The development of N-heterocyclic carbene (NHC) ligands has revolutionized the field of organometallic catalysis. Pyrrole-based NHC precursors can be synthesized, and this compound could potentially be a starting material in a multi-step synthesis of such precursors. These NHC ligands form highly stable complexes with metals like palladium, ruthenium, and copper, which are active in a broad range of catalytic transformations, including cross-coupling reactions and metathesis. nih.gov

Furthermore, chiral pyrrole-based ligands have been developed for asymmetric catalysis. By introducing chirality into the ligand structure, often on a side chain attached to the pyrrole ring, enantioselective catalysts can be prepared. The aminomethyl group of this compound is a prime location for the introduction of a chiral auxiliary, which can then direct the stereochemical outcome of a catalyzed reaction.

Table 2: Common Catalytic Applications of Pyrrole-Based Compounds

Catalytic ApplicationType of Pyrrole DerivativeMetal Center (if applicable)
Cross-Coupling ReactionsPyrrole-based phosphine (B1218219) or NHC ligandsPalladium, Nickel
Oxidation ReactionsPyrrole-based Schiff base complexesManganese, Cobalt, Copper
Asymmetric HydrogenationChiral pyrrole-based phosphine ligandsRhodium, Ruthenium
PolymerizationPyrrole-based salen-type complexesTitanium, Zirconium

Applications in Agrochemical Research

Pyrrole derivatives are a significant class of compounds in the field of agrochemical research, with several commercialized products used as fungicides, insecticides, and herbicides. chemicalbook.com The pyrrole scaffold is present in a number of natural products that exhibit biological activity, which has inspired the synthesis of synthetic analogues for agricultural use. nih.gov

One of the most well-known pyrrole-containing agrochemicals is the fungicide fludioxonil, which is a phenylpyrrole derivative. It acts by inhibiting the transport-associated phosphorylation of glucose in fungi. Another example is the insecticide and acaricide chlorfenapyr, which is a pyrrole-based pro-insecticide that is activated in the insect to a toxic, uncoupling agent of oxidative phosphorylation. nih.gov

The structural features of this compound make it a potential starting material for the synthesis of new agrochemically active compounds. The pyrrole ring itself is a key pharmacophore, and the aminomethyl group allows for the introduction of various substituents to modulate the biological activity, selectivity, and physicochemical properties of the resulting molecules.

For instance, the amine could be acylated or alkylated to introduce different functional groups, or it could be used as a linker to connect the pyrrole ring to another bioactive moiety, creating a hybrid molecule with potentially enhanced or dual activity. Research in this area involves the synthesis of libraries of pyrrole derivatives and screening them for activity against various plant pathogens, insects, and weeds. nih.govacs.org The goal is to identify new active ingredients with improved efficacy, a broader spectrum of activity, and a more favorable environmental and toxicological profile.

Q & A

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of irritant vapors .
  • Spill Management : Neutralize with sodium bicarbonate and collect waste in sealed containers .
  • Storage : Keep in airtight, moisture-resistant containers at room temperature .

How can researchers identify and mitigate byproducts in the synthesis of methylamine hydrochloride derivatives?

Q. Methodological Answer :

  • Analytical Techniques : LC-MS or NMR detects byproducts like dimethylamine hydrochloride .
  • Process Adjustments : Reduce formaldehyde excess to minimize dimethylamine formation .
  • Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves amine hydrochloride mixtures .

What advanced methods determine vapor-liquid equilibrium (VLE) properties of amine hydrochlorides?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures mass loss under controlled temperatures to derive vapor pressures .
  • Isothermal VLE Curves : Experimental data (e.g., at 25°C) are fitted to thermodynamic models (e.g., UNIQUAC) to predict phase behavior .
  • Comparison with Analogues : Ethanolamine hydrochloride shows lower volatility than methylamine hydrochloride, informing solvent selection .

What factors contribute to variability in reported synthesis yields, and how can reproducibility be improved?

Q. Methodological Answer :

  • Reagent Purity : Impurities in formaldehyde or ammonium chloride reduce yields; use ≥98% purity reagents .
  • Reaction Time : Incomplete hydrolysis of HMTA lowers yield; monitor reaction progress via TLC .
  • Crystallization Conditions : Slow cooling (0.5°C/min) improves crystal purity .
  • Documentation : Report detailed protocols (e.g., stoichiometry, temperature gradients) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.